molecular formula C20H18 B8752840 4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

Cat. No.: B8752840
M. Wt: 258.4 g/mol
InChI Key: QGNPNNCBCMUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is an organic compound with the molecular formula C20H18 It is known for its unique structure, which includes a cyclopentadiene ring linked to two 4-methylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) typically involves the reaction of cyclopentadiene with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclopentadiene ring or the benzene rings.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the molecule.

Scientific Research Applications

1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) exerts its effects depends on the specific reactions it undergoes. The cyclopentadiene ring and the benzene rings can participate in various chemical interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions include electrophilic and nucleophilic sites on the molecule, which can interact with different reagents to form new bonds and products.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methoxybenzene): This compound has methoxy groups instead of methyl groups, which can influence its reactivity and applications.

    1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene:

    3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: This compound has a different substitution pattern, affecting its reactivity and applications.

Uniqueness

1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is unique due to its specific structure, which combines a cyclopentadiene ring with two 4-methylbenzene groups. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-[cyclopenta-2,4-dien-1-ylidene-(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C20H18/c1-15-7-11-18(12-8-15)20(17-5-3-4-6-17)19-13-9-16(2)10-14-19/h3-14H,1-2H3

InChI Key

QGNPNNCBCMUAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml two-necked flask equipped with a dropping funnel, a magnetic stirrer and a three-way cock, was purged thoroughly with nitrogen. Into the flask, 4,4′-dimethylbenzophenone 6.72 g (31.9 mmol) was introduced, and dehydrated tetrahydrofuran 30 ml was further added. With cooling in an ice bath, 2 mol/L tetrahydrofuran solution of cyclopentadienyl sodium, 19.0 ml (38.0 mmol), was dropwise added to the flask. The contents were stirred at room temperature in a nitrogen atmosphere for 6 days to obtain a solution. With the flask cooled in an ice bath, 1 N hydrochloric acid aqueous solution 100 ml and diethyl ether 100 ml were gradually added in this order. The resulting two-phase solution was poured into a 300 ml separation funnel, and the funnel was shaken several times so that the water phase was removed. The obtained organic phase was washed twice with water 100 ml and once with a saturated salt solution 100 ml, and dried over anhydrous magnesium sulfate. The solution was filtered to remove solids, and the solvent of the filtrate was distilled away to obtain a red oily matter 9.40 g. The oily matter was subjected to silica gel chromatography to obtain 6.15 g of 6,6-di-p-tolyl fulvene as a red solid (23.8 mmol, 74.5% yield). Identification of the 6,6-di-p-tolyl fulvene was made by 1H NMR, the results being given below:
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 200-ml two-neck flask equipped with a magnetic stirrer, a three-way cock, 6.72 g (31.9 mmol) of 4,4′-dimethylbenzophenone, and 30 ml of tetrahydrofuran were charged under nitrogen atmosphere. 19 ml (38 mmol) of a 2.0 mol/l sodium cyclopentadienyl/tetrahydrofuran solution was gradually added thereto, while cooling it in an ice water bath, and the mixture was stirred at room temperature for 6 days. 100 ml of 1 N hydrochloric acid was gradually added thereto, while cooling it in an ice water bath and 100 ml of diethyl ether was added. The organic layer was separated, and washed twice with 100 ml of water, and once with 100 ml of saturated solution of salt. After the solution was dried over magnesium sulfate, the solvent was distilled off, and the obtained product was purified by column chromatography. The production quantity was 6.15 g, and the yield was 74.5%. Identification was performed by 1H NMR spectrum. The measurement result is shown as follows.
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium cyclopentadienyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
74.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.